molecular formula C10H15N3O3 B2766087 Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate CAS No. 1946817-92-0

Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate

Cat. No. B2766087
CAS RN: 1946817-92-0
M. Wt: 225.248
InChI Key: AFRFNEBTYKMNOP-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate, also known as EPC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. EPC is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate is not fully understood, but studies have suggested that it works by inhibiting the activity of various enzymes and proteins. In cancer cells, Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate has also been shown to reduce the expression of pro-inflammatory cytokines and inhibit the activity of matrix metalloproteinases. In Alzheimer's disease, Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate in lab experiments is that it is relatively easy to synthesize and has a high yield. Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate is also stable under various conditions and can be stored for long periods of time. However, one limitation of using Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate in lab experiments is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate in lab experiments to avoid cytotoxicity.

Future Directions

There are several future directions for research on Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate. In medicine, further studies are needed to determine the efficacy of Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate as a treatment for various diseases, including cancer and Alzheimer's disease. In agriculture, further studies are needed to determine the effectiveness of Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate as a herbicide and fungicide, and to determine its potential impact on non-target species. Additionally, further studies are needed to determine the mechanism of action of Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate and to identify potential targets for its therapeutic use.

Synthesis Methods

Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-oxo-4-phenylbutyrate with hydrazine hydrate and ethyl acetoacetate in the presence of acetic acid. Another method involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of acetic acid and sodium acetate. The yield of Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate using these methods is typically around 70-80%.

Scientific Research Applications

Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate has shown potential applications in various fields, including medicine and agriculture. In medicine, Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate has been studied for its anti-inflammatory and anti-tumor properties. Studies have shown that Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate inhibits the expression of pro-inflammatory cytokines and reduces the growth of tumor cells. Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
In agriculture, Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate has been studied for its potential use as a herbicide. Studies have shown that Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate inhibits the growth of various weed species, including barnyardgrass and redroot pigweed. Ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate has also been studied for its potential use as a fungicide, as it has been shown to inhibit the growth of various fungal species, including Fusarium oxysporum and Botrytis cinerea.

properties

IUPAC Name

ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-4-16-10(15)8-5-7(9(11)14)12-13(8)6(2)3/h5-6H,4H2,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRFNEBTYKMNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate

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